2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine
Overview
Description
2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The synthesis begins with the preparation of the 1,3-benzodioxole ring, which is achieved through the condensation of catechol with methylene chloride under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.
Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized separately, often starting from 2,4-dichlorobenzaldehyde, which undergoes reductive amination with an appropriate amine source.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the ethanamine backbone. This is typically achieved through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with the ethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced aromatic systems.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-N-methyl-ethanamine: Similar structure but lacks the benzodioxole moiety.
2-(2,4-dichlorophenyl)-N-[(1,3-benzodioxol-5-yl)methyl]ethanamine: Similar but without the methoxy group.
Uniqueness
The presence of both the 2,4-dichlorophenyl and the 7-methoxy-1,3-benzodioxol-5-yl groups in the same molecule makes 2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-21-15-6-11(7-16-17(15)23-10-22-16)9-20-5-4-12-2-3-13(18)8-14(12)19/h2-3,6-8,20H,4-5,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKQSOEBXTOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNCCC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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